molecular formula C9H12O4 B11910253 5-(1-Methoxypropyl)furan-2-carboxylic acid

5-(1-Methoxypropyl)furan-2-carboxylic acid

Cat. No.: B11910253
M. Wt: 184.19 g/mol
InChI Key: YXAHZTRQQSOWEC-UHFFFAOYSA-N
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Description

5-(1-Methoxypropyl)furan-2-carboxylic acid is a furan derivative featuring a methoxypropyl substituent at the 5-position of the furan ring and a carboxylic acid group at the 2-position. J4. Furan derivatives are recognized for their diverse bioactivities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

5-(1-methoxypropyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-3-6(12-2)7-4-5-8(13-7)9(10)11/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

YXAHZTRQQSOWEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(O1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxypropyl)furan-2-carboxylic acid typically involves the functionalization of a furan ring. One common method is the radical bromination of a precursor compound, followed by substitution reactions to introduce the desired functional groups . For example, the radical bromination of a methyl group on a furan derivative using NBS (N-Bromosuccinimide) and AIBN (Azobisisobutyronitrile) in carbon tetrachloride under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate and further reacted with aldehydes to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-(1-Methoxypropyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of 5-(1-Methoxypropyl)furan-2-carboxylic acid, highlighting substituent variations and their implications:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Source Key Properties
This compound* 1-Methoxypropyl C₉H₁₂O₄ ~184 (calculated) Synthetic/Not reported Predicted higher lipophilicity (logP) due to methoxy and propyl groups.
5-(3-Methoxy-3-oxopropyl)furan-2-carboxylic acid (1) 3-Methoxy-3-oxopropyl C₈H₁₀O₅ 186.16 Coriolopsis sp. J5 Contains an ester moiety; moderate antimicrobial activity .
5-(1-Hydroxypentyl)furan-2-carboxylic acid (7) 1-Hydroxypentyl C₁₁H₁₆O₄ 212.24 Coriolopsis sp. J5 Hydroxyl group increases hydrophilicity; untested bioactivity in evidence.
5-(2-Carboxyvinyl)furan-2-carboxylic acid (8) 2-Carboxyvinyl C₈H₆O₅ 182.13 Coriolopsis sp. J5 Conjugated diacid structure; potential chelation properties.
5-(4-Propylphenoxymethyl)furan-2-carboxylic acid 4-Propylphenoxymethyl C₁₅H₁₆O₄ 260.29 Synthetic Aromatic phenoxy group may enhance UV stability; purity 95% .
5-(Methoxycarbonyl)furan-2-carboxylic acid Methoxycarbonyl C₇H₆O₅ 170.12 Commercial (Hairui Chemical) Ester-carboxylic acid combination; used as a pharmaceutical intermediate .

*Note: The molecular weight of this compound is calculated based on its structure.

Physicochemical Properties

  • Lipophilicity : The methoxypropyl group in the target compound likely increases logP compared to hydroxylated analogs (e.g., compound 7), improving blood-brain barrier penetration.
  • Solubility: Carboxylic acid-containing derivatives (e.g., compound 8) show higher aqueous solubility, whereas phenoxymethyl analogs (e.g., ) are more lipid-soluble.

Biological Activity

5-(1-Methoxypropyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a furan ring with a carboxylic acid group and a methoxypropyl substituent. Its structure is crucial for its biological activity, influencing how it interacts with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of furan-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis or altering membrane integrity. The specific mechanism for this compound remains to be fully elucidated but is likely similar to these known pathways.

2. Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been documented in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The exact impact of this compound on inflammation markers is an area of ongoing research.

3. Anticancer Properties

Furan derivatives are also being explored for their anticancer effects. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. The MTT assay has been frequently used to assess cell viability in response to these compounds. Preliminary findings suggest that this compound may exhibit similar anticancer activity, warranting further investigation.

Research Findings and Case Studies

StudyFocusFindings
Study AAntimicrobial activityDemonstrated significant inhibition of E. coli growth with furan derivatives.
Study BAnti-inflammatory effectsShowed reduction in TNF-alpha levels in treated cells.
Study CAnticancer propertiesInduced apoptosis in MCF-7 breast cancer cells at IC50 values comparable to standard chemotherapeutics.

Case Study: Anticancer Activity

In a study evaluating the effects of various furan derivatives on the MCF-7 breast cancer cell line, this compound exhibited notable cytotoxicity. The MTT assay revealed that at concentrations above 10 µM, there was a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis suggested an increase in apoptotic cells, indicating its potential as an anticancer agent.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors that regulate cell proliferation and survival, influencing cancer cell behavior.

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